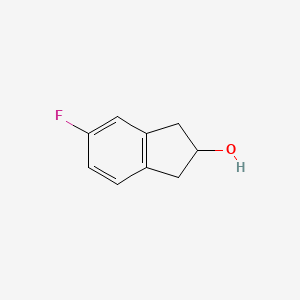![molecular formula C18H22BrN5O2 B2370341 (5-Bromofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone CAS No. 898406-35-4](/img/structure/B2370341.png)
(5-Bromofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone, also known as BPIP, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BPIP is a potent inhibitor of the protein-protein interaction between the scaffold protein, JNK-interacting protein 1 (JIP1), and the c-Jun N-terminal kinase (JNK) pathway. The JIP1-JNK interaction plays a critical role in several pathophysiological processes, including inflammation, neurodegeneration, and cancer.
Applications De Recherche Scientifique
1. Dipeptidyl Peptidase IV Inhibitors
A study by Ammirati et al. (2009) explored a series of 4-substituted proline amides as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes. Among these, a compound structurally related to (5-Bromofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone demonstrated potent inhibitory activity and was identified as a potential new treatment for type 2 diabetes due to its high oral bioavailability and low plasma protein binding Ammirati et al., 2009.
2. TRPV4 Antagonists for Pain Treatment
Tsuno et al. (2017) identified a novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective antagonists of the transient receptor potential vanilloid 4 (TRPV4) channel. These compounds showed analgesic effects in animal models, indicating their potential for treating pain Tsuno et al., 2017.
3. Antimicrobial Agents
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds structurally similar to the target molecule. These compounds demonstrated variable and modest antimicrobial activity against bacteria and fungi, suggesting their potential as antimicrobial agents Patel, Agravat, & Shaikh, 2011.
4. Antipsychotic Potential
Raviña et al. (2000) developed a series of novel butyrophenones with structures related to (5-Bromofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone. These compounds were evaluated for their antipsychotic potential, showing affinity for dopamine and serotonin receptors, indicating their potential use as antipsychotic drugs Raviña et al., 2000.
5. Corrosion Inhibition
Singaravelu and Bhadusha (2022) investigated a novel organic compound structurally related to the target molecule for preventing mild steel corrosion. The compound showed better inhibition efficiency in acidic medium, suggesting its potential application in corrosion prevention Singaravelu & Bhadusha, 2022.
6. Anticonvulsant Agents
Malik and Khan (2014) synthesized derivatives of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl) methanone, which showed anticonvulsant activities in animal models. This indicates the potential use of structurally similar compounds in treating convulsions Malik & Khan, 2014.
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O2/c19-15-5-4-14(26-15)18(25)24-12-10-23(11-13-24)17-7-6-16(20-21-17)22-8-2-1-3-9-22/h4-7H,1-3,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJKEPYWQAAOBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2370258.png)
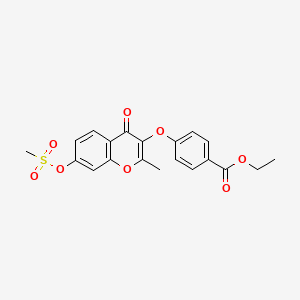
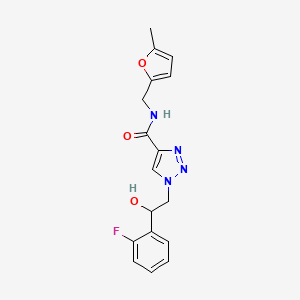
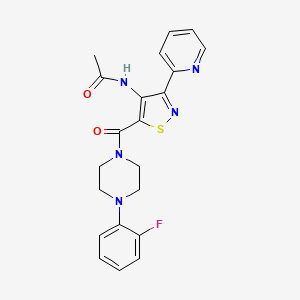
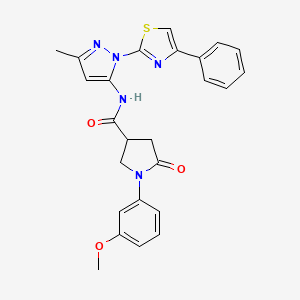
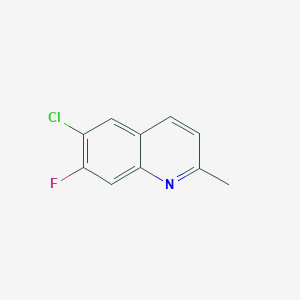
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2370269.png)
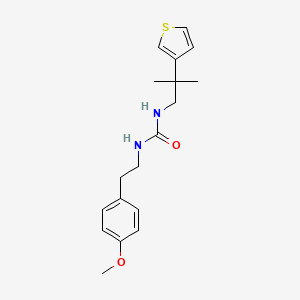

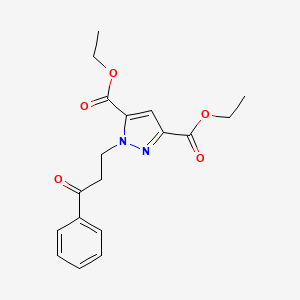


![3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2370277.png)
